molecular formula C15H22ClNO2 B5970443 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride

Cat. No.: B5970443
M. Wt: 283.79 g/mol
InChI Key: ALPSUQKPTROMQA-FXRZFVDSSA-N
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Description

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butenyl chain, which is further linked to a methoxyphenoxy group

Properties

IUPAC Name

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16;/h4-8,13H,2-3,9-12H2,1H3;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPSUQKPTROMQA-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC=CCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC/C=C/CN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride typically involves the following steps:

    Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the butenyl chain with a methoxyphenol derivative under suitable conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is then introduced through cyclization reactions involving appropriate precursors.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

    Addition: Addition reactions can occur at the double bond in the butenyl chain.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems, including its potential effects on cellular pathways.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the methoxyphenoxy group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride include:

    1-but-3-enylpyrrolidine: This compound shares the pyrrolidine ring but differs in the substituents attached to the butenyl chain.

    (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate: This compound has a similar butenyl chain but features different functional groups, leading to distinct biological activities.

The uniqueness of 1-[(E)-4-(3-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride lies in its specific combination of functional groups, which confer unique chemical and biological properties.

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